molecular formula C11H10F3N3 B8534985 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline

3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline

Cat. No. B8534985
M. Wt: 241.21 g/mol
InChI Key: LWDBVYZHHYQNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C11H10F3N3 and its molecular weight is 241.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H10F3N3/c1-17-6-8(5-16-17)7-2-9(11(12,13)14)4-10(15)3-7/h2-6H,15H2,1H3

InChI Key

LWDBVYZHHYQNMC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1-methyl-4-(3-nitro-5-(trifluoromethyl)phenyl)-1H-pyrazole (300 mg, 1.106 mmol) in MeOH (10 mL) was added Pd/C (118 mg, 1.106 mmol). The mixture was hydrogenated at 40 psi at 28° C. for 12 h under a H2 atmosphere. Then the solution was filtered and concentrated to yield 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)aniline (240 mg, 0.995 mmol, 90% yield). TLC (PE/EA=1:1, Rf=0.3): 1H NMR (400 MHz, CD3OD) δ 7.98 (s, 1H), 7.81 (s, 1H), 7.16 (d, J=7.3 Hz, 2H), 6.88 (s, 1H), 3.92 (s, 3H). ES-LCMS m/z 242 (M+H).
Name
1-methyl-4-(3-nitro-5-(trifluoromethyl)phenyl)-1H-pyrazole
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
118 mg
Type
catalyst
Reaction Step Two

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